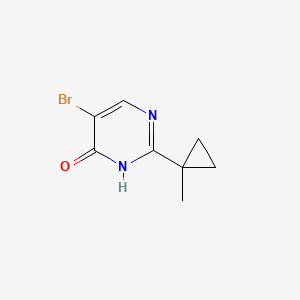

5-溴-2-(1-甲基环丙基)嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

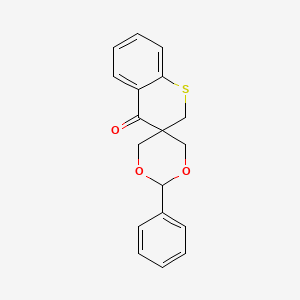

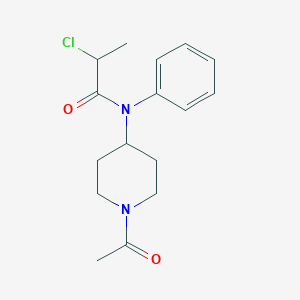

“5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C8H9BrN2O. It has a molecular weight of 229.07 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a bromine atom, a methylcyclopropyl group, and a carbonyl group .

科学研究应用

- 化合物活性: 化合物 4h 是一种 1H-吡咯并[2,3-b]吡啶衍生物,可有效抑制 FGFR1、FGFR2 和 FGFR3。 它具有低分子量,使其成为进一步优化的有吸引力的先导化合物 .

- 临床前景: FGFR 抑制剂,包括埃达替尼布和派米替尼布,目前正在接受临床研究用于癌症治疗 .

FGFR 抑制剂用于癌症治疗

激酶抑制剂支架

新型吡啶衍生物

总之,5-溴-2-(1-甲基环丙基)嘧啶-4(3H)-酮在癌症治疗、农用化学品和神经科学等多个领域具有广阔的应用前景。 研究人员正在继续探索其应用,使其成为科学研究中一个有趣的化合物 . 如果你需要更多关于任何特定应用的详细信息,请随时提问!

未来方向

The future directions for research on “5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrimidine derivatives, these compounds could have potential applications in the development of new pharmaceuticals and agrochemicals .

作用机制

Target of Action

It is suggested that fused pyrimidine cores, like the one in this compound, are privileged kinase scaffolds . Kinases are a prevalent class of targets within drug discovery, closely linked to tumor proliferation and survival .

Mode of Action

The 2-amino-pyrido[3,4-d]pyrimidine core, which is similar to the core of this compound, addresses key pharmacophoric elements of the kinase atp pocket .

Biochemical Pathways

Kinase inhibition, which this compound may be involved in, can affect a wide range of diseases .

Result of Action

Kinase inhibitors can effectively treat cancer by inhibiting tumor proliferation and survival .

属性

IUPAC Name |

5-bromo-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-8(2-3-8)7-10-4-5(9)6(12)11-7/h4H,2-3H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXJODDUFFZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC=C(C(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2561977.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2561982.png)

![1,3-dimethyl-7-neopentyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561990.png)

![3,3-Difluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)

![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)

![N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2561995.png)